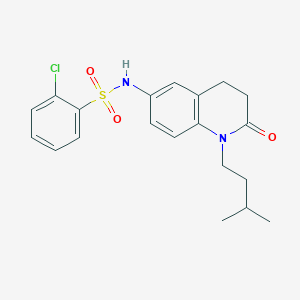

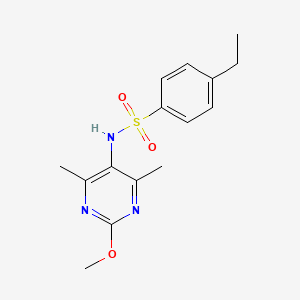

4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

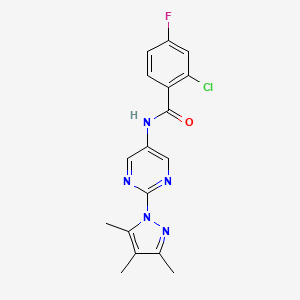

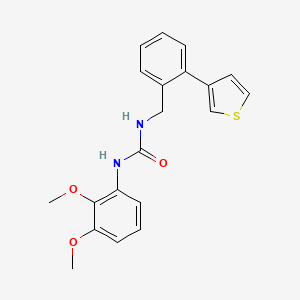

4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide, also known as EMD 57283, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the class of sulfonamide drugs, which are commonly used as antimicrobial agents. However, the focus of

Aplicaciones Científicas De Investigación

Anticancer Activity

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. The specific mechanism of action may involve targeting key cellular pathways or receptors. Further studies are needed to elucidate the precise anticancer effects of this compound .

Antimicrobial Properties

Indole-based compounds often exhibit antimicrobial activity. Researchers have evaluated their effectiveness against bacteria, fungi, and other pathogens. The compound’s sulfonamide moiety could contribute to its antimicrobial properties. Investigations focus on understanding its mode of action, spectrum of activity, and potential clinical applications .

Anti-Inflammatory and Analgesic Effects

Certain indole derivatives have demonstrated anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways, reduce pain, and alleviate discomfort. Investigating the specific effects of our compound in preclinical models could provide valuable insights .

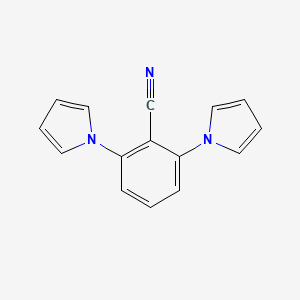

Heterocycle Synthesis

Indoles serve as essential building blocks in heterocyclic chemistry. Researchers explore novel synthetic methods to construct indole-containing molecules. Our compound’s unique structure could be a valuable starting point for designing new heterocyclic scaffolds with diverse applications .

Tuberculosis Research

Indole derivatives have also been evaluated for their potential as antitubercular agents. Researchers investigate their activity against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). The compound’s structural features may contribute to its efficacy against these pathogens .

Biological Assays and Drug Discovery

Given its intriguing properties, our compound could be screened in various biological assays. These assays assess its interactions with specific targets, cellular effects, and toxicity profiles. Such studies are crucial for identifying potential drug candidates and advancing drug discovery efforts .

Mecanismo De Acción

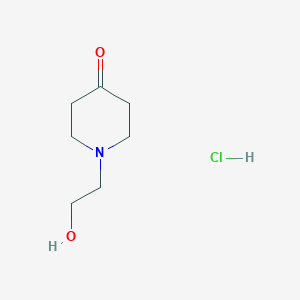

Target of Action

The primary targets of sulfonamides, such as 4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzene-1-sulfonamide, are enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows sulfonamides to replace PABA in the enzyme, thereby inhibiting the formation of dihydrofolate and tetrahydrofolate . This inhibition subsequently hinders bacterial DNA growth and cell division or replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folic acid, a vital component in the production of nucleic acids in bacteria . This disruption affects the biochemical pathways involved in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of the action of sulfonamides is the inhibition of bacterial growth and replication . This bacteriostatic effect is due to the disruption of folic acid synthesis, which is essential for bacterial DNA synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sulfonamides. Large doses of sulfonamides may cause strong allergic reactions, with the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis . The overall incidence of adverse drug reactions to sulfonamide allergy is approximately 3–8%, close to that seen for penicillin .

Propiedades

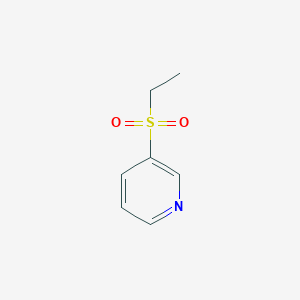

IUPAC Name |

4-ethyl-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-5-12-6-8-13(9-7-12)22(19,20)18-14-10(2)16-15(21-4)17-11(14)3/h6-9,18H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILHHMZBJOAUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)

![N-(1-butyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2419481.png)

![2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2419484.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide](/img/structure/B2419485.png)

![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-6-cyclopropylpyrimidin-4-one](/img/structure/B2419486.png)

![N-(benzo[d]thiazol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2419489.png)